

Spectroscopic and Structural Elucidation of Bromo-Methyl-Triazolopyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-methyl-
[1,2,4]triazolo[4,3-a]pyridine

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Executive Summary

The characterization of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the structure and purity of synthesized compounds. This technical guide focuses on the spectral data for bromo-methyl-triazolo[4,3-a]pyridine derivatives.

Important Note: Extensive searches of publicly available scientific databases and literature have revealed no experimental NMR, IR, or MS spectral data for the specific compound 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

As a practical alternative, this guide presents available spectral data for a closely related isomer, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. This information is intended to serve as a valuable illustrative example for researchers working with this class of compounds. The methodologies for spectral data acquisition and the general workflow for analysis remain consistent across such related structures.

Spectral Data for 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The following tables summarize the available quantitative spectral data for the isomeric compound, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Table 1: ¹H NMR Spectral Data of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
2.60	s	-	3H	-CH ₃
7.54	d	1.2	1H	Ar-H
8.64	dd	1.1	1H	Ar-H

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Mass Spectrometry (LRMS) Data of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

m/z	Relative Intensity (%)	Assignment
211, 213	96, 100	[M] ⁺
170, 172	13, 12	Fragment
156, 158	10, 7	Fragment
143, 145	10, 6	Fragment
64	58	Fragment
42	18	Fragment

The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) is evident in the mass spectrum.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard procedures for the acquisition of spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
- **Data Acquisition:** The prepared sample is placed in the NMR probe. For ^1H NMR, typically 16 to 64 scans are acquired. For ^{13}C NMR, a significantly larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

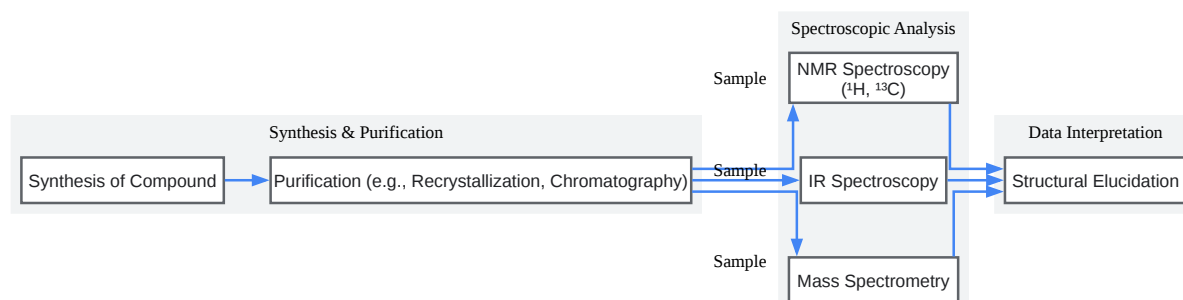
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly on the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at various wavenumbers.
- **Data Processing:** A background spectrum (of the empty ATR crystal) is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO_2 and H_2O .

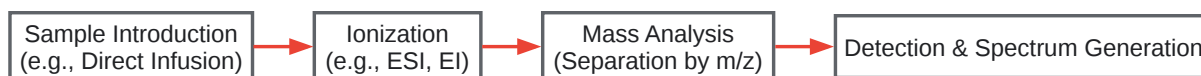
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** The sample solution is introduced into the mass spectrometer. Depending on the instrumentation, various ionization techniques can be used, such as Electron Ionization (EI) for low-resolution mass spectrometry (LRMS) or Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectral analysis process.





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